molecular formula C24H30N4O3 B2596240 1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2361765-09-3

1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one

Cat. No. B2596240
M. Wt: 422.529
InChI Key: ZBUIWCYFZCLAMQ-UHFFFAOYSA-N
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Description

1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one, often referred to as Compound A , belongs to the class of indole derivatives . The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in the biological activity of this compound. It contains ten π-electrons, rendering it aromatic in nature. Physically, it appears as a crystalline, colorless substance with a distinct odor .


Synthesis Analysis

The synthetic pathway for Compound A involves several steps, including the incorporation of an ethylpyrazolyl group , a morpholine-4-carbonyl moiety , and a phenylpiperidine ring . Detailed synthetic protocols and reaction mechanisms are documented in relevant literature .


Molecular Structure Analysis

The molecular formula of Compound A is C₂₄H₂₈N₄O₂ . Its core structure consists of an indole scaffold, a propenone group, and various substituents. The morpholine-4-carbonyl and phenylpiperidine moieties contribute to its overall shape and reactivity. For a visual representation, refer to the ChemSpider entry .


Chemical Reactions Analysis

Compound A exhibits diverse chemical reactivity due to its indole nucleus. Electrophilic substitutions readily occur, similar to benzene. Researchers have explored its reactions with various reagents, leading to the synthesis of novel derivatives with potential pharmacological activities .

Future Directions

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Link : ChemSpider. (n.d.). 1-Morpholinoprop-2-en-1-one. Link

properties

IUPAC Name

1-[4-[2-(1-ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-3-22(29)26-12-10-24(11-13-26,20-8-6-5-7-9-20)23(30)27-14-15-31-21(18-27)19-16-25-28(4-2)17-19/h3,5-9,16-17,21H,1,4,10-15,18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUIWCYFZCLAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CN(CCO2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one

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